molecular formula C13H13BrN4O B1450896 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol CAS No. 50783-82-9

2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol

Cat. No.: B1450896
CAS No.: 50783-82-9
M. Wt: 321.17 g/mol
InChI Key: LNIGBQNXJNNICD-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol is a chemical compound known for its vibrant color and its ability to form complexes with various metal ions. This compound is often used in analytical chemistry due to its high sensitivity and selectivity towards metal ions, making it a valuable reagent in spectrophotometric and voltammetric studies .

Scientific Research Applications

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding dust formation .

Biochemical Analysis

Biochemical Properties

2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol plays a significant role in biochemical reactions, particularly in the detection and quantification of metal ions. It interacts with enzymes, proteins, and other biomolecules, forming complexes that can be measured spectrophotometrically. The compound’s ability to form stable complexes with metal ions makes it a valuable tool in biochemical assays .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, altering gene expression, and impacting cellular metabolism. These interactions can lead to changes in cell behavior and function, making the compound useful in studying cellular responses to different stimuli .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function. Its ability to form complexes with metal ions is a key aspect of its mechanism of action, as these complexes can alter the activity of various biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxicity. Understanding the dosage effects is crucial for determining the safe and effective use of the compound in research and diagnostic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic state of cells, making the compound a valuable tool for studying metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its activity and function. Understanding the transport and distribution of the compound is essential for optimizing its use in biochemical assays .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within cells, influencing its activity and function. Studying the subcellular localization of the compound can provide insights into its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol typically involves the azo coupling reaction between 5-bromo-2-aminopyridine and 5-dimethylaminophenol. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the diazotization of 5-bromo-2-aminopyridine, followed by coupling with 5-dimethylaminophenol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters .

Mechanism of Action

The compound exerts its effects primarily through the formation of complexes with metal ions. The azo group (-N=N-) acts as a ligand, coordinating with metal ions to form stable complexes. This interaction often results in a color change, which can be measured spectrophotometrically. The stability and formation constants of these complexes depend on the specific metal ion and the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol is unique due to its high sensitivity and selectivity towards a wide range of metal ions. Its ability to form stable complexes with various metals makes it a versatile reagent in analytical chemistry .

Properties

IUPAC Name

2-[(5-bromopyridin-2-yl)diazenyl]-5-(dimethylamino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN4O/c1-18(2)10-4-5-11(12(19)7-10)16-17-13-6-3-9(14)8-15-13/h3-8,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIGBQNXJNNICD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10560089
Record name 6-[2-(5-Bromopyridin-2-yl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50783-82-9
Record name 6-[2-(5-Bromopyridin-2-yl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is unique about 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol (5-Br-DMPAP) in the context of analytical chemistry?

A1: 5-Br-DMPAP is a reagent designed for spectrophotometric determination of iron (III). [] This means it forms a colored complex with iron (III), allowing for quantitative analysis using a spectrophotometer, a device that measures light absorption at specific wavelengths.

Q2: How does 5-Br-DMPAP interact with iron (III), and what makes it suitable for analysis?

A2: In a mildly acidic environment (acetic acid solution), 5-Br-DMPAP reacts with iron (III) to form a colored complex. This complex exhibits maximum light absorption at a wavelength of 600 nm. [] The intensity of this color is directly proportional to the concentration of iron (III) in the solution, enabling quantification. This relationship between color intensity and concentration is consistent and predictable, adhering to the Beer-Lambert law within a specific concentration range (0 to 0.8 μg iron/ml). []

Q3: Has 5-Br-DMPAP been used for real-world applications?

A3: Yes, research indicates that 5-Br-DMPAP has been successfully applied to determine iron (III) content in irrigation water. [] Additionally, a separate study explored its potential for determining iron levels in plants, showcasing its versatility for diverse sample types. []

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